molecular formula C17H21N3O3S B2847041 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-29-4

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2847041
CAS No.: 688053-29-4
M. Wt: 347.43
InChI Key: QMLLJQUDYAYVSG-UHFFFAOYSA-N
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Description

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the thioxo group, and attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced to form different derivatives.

    Substitution: The piperidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce different reduced derivatives.

Scientific Research Applications

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydroquinazolin-8(5H)-one
  • 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-oxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Uniqueness

The unique combination of functional groups in 7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one distinguishes it from similar compounds

Properties

IUPAC Name

7-[2-(2-methylpiperidin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-4-2-3-5-19(11)6-7-20-16(21)12-8-14-15(23-10-22-14)9-13(12)18-17(20)24/h8-9,11H,2-7,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLJQUDYAYVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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